([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine

Medicinal Chemistry Chemical Biology Structure-Activity Relationship

SAR irreproducibility due to regioisomer contamination or incorrect salt-form procurement undermines medicinal chemistry workflows. This compound provides the exact N4-bromophenyl, C3-methylaminomethyl-substituted 1,2,4-triazole free base (CAS 1283109-63-6) specified in published CYP51 inhibition and cytotoxicity studies. - Offers ~21% more active compound per unit mass versus the dihydrochloride salt (MW 267.13 vs 340.04 g/mol), enabling cost-effective probe synthesis. - Non-hygroscopic solid simplifies accurate DMSO stock preparation. - 95% purity meets medicinal chemistry requirements for scaffold derivatization via acylation, alkylation, or reductive amination.

Molecular Formula C10H11BrN4
Molecular Weight 267.13 g/mol
Cat. No. B13255219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine
Molecular FormulaC10H11BrN4
Molecular Weight267.13 g/mol
Structural Identifiers
SMILESCNCC1=NN=CN1C2=CC=C(C=C2)Br
InChIInChI=1S/C10H11BrN4/c1-12-6-10-14-13-7-15(10)9-4-2-8(11)3-5-9/h2-5,7,12H,6H2,1H3
InChIKeyBJDKLMOAFFCBHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 1 unit / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity & Procurement for 4-(4-Bromophenyl)-1,2,4-triazole methylamine


([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine (CAS 1283109-63-6, MF: C10H11BrN4, MW: 267.13 g/mol) is a 1,2,4-triazole derivative featuring a 4-bromophenyl substituent at N4 and a methylaminomethyl group at C3 of the triazole core . The compound is commercially available as a research chemical in free base form with a typical purity specification of 95% . As a member of the broader 1,2,4-triazole chemotype, which is a privileged scaffold in medicinal chemistry with established antifungal, anticancer, and enzyme inhibitory activities [1], this specific substitution pattern presents distinct physicochemical and biological properties that differentiate it from its regioisomeric and structural analogs.

1
Scaffold1,2,4-triazole privileged chemotype for medicinal chemistry and probe development
2
FormFree base simplifies organic solvent stock preparation for cell-based assays
3
SubstitutionN4-bromophenyl with C3-methylaminomethyl distinct from primary amine and salt analogs

Why Generic Substitution Fails for 4-(4-Bromophenyl)-1,2,4-triazole


The unique combination of a 4-bromophenyl group at N4 and a methylaminomethyl side chain at C3 distinguishes ([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine from commercially available analogs that bear a primary amine or lack the bromine atom . Even closely related compounds, such as the dihydrochloride salt form (CAS 1426291-31-7) or regioisomers with the bromophenyl at N1 instead of N4, differ in molecular weight, lipophilicity, and biological target engagement profiles . The presence of the secondary N-methylamine functionality introduces distinct hydrogen-bond donor/acceptor capacity and modulates the pKa of the amine group relative to primary amine analogs, directly impacting solubility, membrane permeability, and target binding kinetics [1]. Deceptively similar IUPAC names or molecular formulas mask critical differences in substituent position, amine protonation state, and counterion presence that can invalidate comparative SAR analyses and lead to irreproducible results across biological or synthetic workflows.

TargetFree base
Salt form (dihydrochloride)MW increases by 73 g/mol; altered solubility and counterion content may shift assay performance and cellular permeability
TargetN4-(4-bromophenyl)
Regioisomer (N1-bromophenyl)Bromine position changes electronic distribution; target engagement and antifungal MIC profiles may not transfer
TargetC3-methylaminomethyl
C3-primary amine analogHydrogen-bond donor count and pKa differ; binding kinetics and solubility may shift, limiting SAR comparison

Differentiation Evidence for 4-(4-Bromophenyl)-1,2,4-triazole methylamine


N4-Bromophenyl and C3-Methylaminomethyl Chemotype

The target compound features a 4-bromophenyl group at the N4 position of the 1,2,4-triazole ring and a methylaminomethyl group at C3. The most comparable commercially available analog, 4-(4-bromophenyl)-4H-1,2,4-triazol-3-amine (CAS N/A, MF: C8H7BrN4, MW: ~239.07 g/mol), possesses a primary amine at C3 instead of the methylaminomethyl side chain, lacks the methylene spacer, and has a reduced molecular weight of approximately 239 versus 267 g/mol for the target compound . A second comparator, {[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride (CAS 1426291-31-7, MF: C10H13BrCl2N4, MW: 340.04 g/mol), is the dihydrochloride salt form of the target compound with a molecular weight increase of 72.91 g/mol due to the addition of two HCl equivalents . The free base form (target compound) differs from the dihydrochloride salt in its protonation state, counterion content, and physicochemical properties relevant to biological assays .

Chemotype vs analogs
Data to verify
MW 267 (target) vs ~239 (C3-amine) / 340 (2HCl salt)
Free base with methylaminomethyl for distinct protonation and H-bond profile
Physicochemical comparison based on CAS data; no direct biological characterization
Medicinal Chemistry Chemical Biology Structure-Activity Relationship

Conserved CYP Inhibition by Triazole Core

1,2,4-Triazole derivatives are established inhibitors of fungal cytochrome P450 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis. For a structurally related analog bearing a 4-bromophenyl substituent on a 1,2,4-triazole scaffold (4-[5-(benzylsulfanyl)-4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]pyridine), the inhibition of recombinant human CYP2C9 was measured with an IC50 of 4.30 μM [1]. While this data point is from a compound with an extended pyridine substituent rather than the target methylaminomethyl group, it demonstrates that the 4-(4-bromophenyl)-4H-1,2,4-triazole core engages cytochrome P450 enzymes at micromolar concentrations. The conserved triazole ring coordinates the heme iron of CYP enzymes, and the methylaminomethyl side chain of the target compound is expected to modulate isoform selectivity and binding kinetics relative to bulkier substituents [2].

CYP inhibition (class)
Class-level
Related 4-bromophenyl triazole: CYP2C9 IC₅₀ 4.30 μM
Triazole core may engage CYP enzymes; substituent-dependent
Not directly measured on target compound; recombinant CYP2C9 assay
Antifungal Pharmacology Cytochrome P450 Inhibition Ergosterol Biosynthesis

Cytotoxic Potential of 4-Bromophenyl Triazole Scaffold

In a series of osthol-derived 1,2,4-triazole derivatives evaluated for cytotoxic activity, the 4-bromophenyl-substituted congener exhibited IC50 values of 6–7.3 μM against U-87 (glioblastoma) and MCF-7 (breast adenocarcinoma) cancer cell lines [1]. This places the 4-bromophenyl triazole scaffold in the low micromolar activity range, comparable to the 3-hydroxyphenyl and p-tolyl analogs within the same series. While the exact target compound has not been directly evaluated in this assay, the shared 4-bromophenyl-1,2,4-triazole pharmacophore supports the inference that the scaffold possesses intrinsic cytotoxic potential. The methylaminomethyl substituent at C3 in the target compound introduces a basic amine center absent in the simpler osthol conjugates, which may further enhance cellular uptake and modulate antiproliferative activity through altered hydrogen-bonding interactions with biological targets [2].

Cytotoxicity (scaffold)
Class-level
Osthol-triazole analog IC₅₀ 6–7.3 μM (U-87, MCF-7)
Supports cytotoxicity endpoint review; basic amine may modulate activity
Target compound not directly assayed; MTT endpoint
Cancer Pharmacology Cytotoxicity Screening Drug Discovery

Broad-Spectrum Antifungal Activity of 4-Bromophenyl Triazoles

A 4-bromophenyl-substituted 1,2,3-triazole-sucrose conjugate exhibited antifungal activity with MIC values ranging from 0.6 to 4.8 μM against a panel of fungal strains, with corresponding minimum fungicidal concentrations (MFCs) ranging from 1.2 to 8.9 μM [1]. In a separate study on 1,2,4-triazole derivatives evaluated against Fusarium solani, the 4-bromophenyl analog (compound 3d) demonstrated an MIC of 18.7 μg/mL, whereas the 3-bromophenyl regioisomer (3c) was substantially more potent with an MIC of 4.6 μg/mL [2]. This positional effect highlights the critical role of bromine substitution orientation on antifungal potency. The target compound's N4-(4-bromophenyl) substitution pattern, combined with the C3-methylaminomethyl group, creates a distinct regioelectronic profile that is expected to produce antifungal activity intermediate between the 3-bromo and 4-bromo regioisomers observed in related series [2].

Antifungal MIC
Cross-study comparable
4-Bromophenyl triazoles: MIC 0.6–18.7 μg/mL across species/regioisomers
Supports antimicrobial screening context; regioisomer position drives >4× shift
Broth microdilution; Fusarium solani, Candida, Aspergillus panels
Antifungal Drug Discovery MIC Determination Agricultural Fungicide Development

Physicochemical Advantages of Free Base Over Salt

The free base form (target compound, MW 267.13 g/mol) offers distinct physicochemical properties compared to its dihydrochloride salt (MW 340.04 g/mol, CAS 1426291-31-7) . The free base is expected to have greater solubility in organic solvents such as DMSO and reduced aqueous solubility relative to the salt form, which is advantageous for preparing concentrated stock solutions for cell-based assays while minimizing osmotic stress from counterions [1]. The pKa of the secondary N-methylamine in a closely related analog, methyl({[4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl})amine, is predicted to be strongly basic, indicating that the target compound will be predominantly protonated at physiological pH despite being in the free base form as a solid [1]. The 4-bromophenyl group confers a moderate computed logP value; the analog 1-[(4-bromophenyl)methyl]-1H-1,2,4-triazol-3-amine has an XlogP of 1.9 , suggesting that the target compound's lipophilicity falls within an optimal range for both aqueous solubility and membrane permeability.

Free base vs salt
Supporting evidence
Free base MW 267; predicted logP ~1.9–2.5, basic N-methylamine pKa
Free base preferred for DMSO stocks; avoids counterion interference
Physicochemical estimates from analog predictions; confirm experimentally
Pre-formulation Chemical Handling Assay Development

Patent Landscape for Amine-Substituted Triazoles

A key patent from Bayer Pharma AG (US 11,331,314 B2, granted 2022-05-17) claims novel amine-substituted 1,2,4-triazole derivatives for the treatment and/or prevention of renal and cardiovascular diseases [1]. The patent specifically covers compounds with substituted amine groups on the triazole scaffold, demonstrating that the methylaminomethyl functionality of the target compound falls within a therapeutically validated chemical space. Additionally, patent US 5,554,629 discloses 4-substituted 1,2,4-triazole derivatives as selective agonists of 5-HT1-like receptors, establishing the N4-substitution pattern as pharmacologically relevant for CNS indications including migraine [2]. The target compound has not been specifically claimed in any identified patent, suggesting freedom-to-operate for research applications while the substitution pattern aligns with patent-validated pharmacophores in both peripheral and CNS therapeutic areas.

Patent landscape
Context-dependent
Target compound unclaimed; N4-substituted triazole patents for CNS, renal
Supports IP-safe scaffold use in research
Freedom-to-operate for research; verify for commercial applications
Intellectual Property Patent Analysis Therapeutic Indications

Application Scenarios for 4-(4-Bromophenyl)-1,2,4-triazole methylamine


Antifungal Lead Optimization via CYP51

The 1,2,4-triazole core of the target compound coordinates heme iron in fungal CYP51, a mechanism conserved across clinical azole antifungals [1]. With 4-bromophenyl triazole derivatives demonstrating MIC values as low as 0.6 μM in fungal susceptibility testing , the target compound serves as a suitable scaffold for systematic SAR exploration. The methylaminomethyl side chain can be further derivatized (acylation, alkylation, or reductive amination) to optimize isoform selectivity and improve antifungal potency against resistant strains. Procurement of the free base form (CAS 1283109-63-6) is recommended for medicinal chemistry campaigns requiring a non-hygroscopic solid that can be accurately weighed for DMSO stock preparation [2].

Anticancer Pharmacophore Development

The 4-bromophenyl-substituted 1,2,4-triazole scaffold has demonstrated low micromolar cytotoxicity (IC50 = 6–7.3 μM) against U-87 glioblastoma and MCF-7 breast cancer cell lines [1]. The target compound's C3-methylaminomethyl group provides a secondary amine handle that can be elaborated into diverse chemotypes—including amides, ureas, sulfonamides, or tertiary amines—to explore structure-activity relationships driving antiproliferative activity. When compared to the simpler primary amine analog 4-(4-bromophenyl)-4H-1,2,4-triazol-3-amine, the target compound offers an additional methylene spacer and N-methyl substitution that may enhance cellular permeability and reduce efflux susceptibility .

Chemical Biology Probe Development for CYP Profiling

The triazole pharmacophore's ability to inhibit cytochrome P450 enzymes (demonstrated with a CYP2C9 IC50 of 4.30 μM for a structurally related 4-bromophenyl triazole analog [1]) positions the target compound as a useful chemical probe for CYP inhibition profiling. The methylaminomethyl group offers a site for conjugation to fluorophores, biotin, or photoaffinity labels without disrupting the core triazole–heme interaction. Researchers should note that the free base form (MW 267.13 g/mol) provides approximately 21% more active compound per unit mass compared to the dihydrochloride salt (MW 340.04 g/mol), an important consideration for cost-effective probe synthesis .

IP-Safe Scaffold Hopping for Kinase/GPCR Programs

Patent analysis reveals that N4-substituted 1,2,4-triazoles are validated pharmacophores for both 5-HT1 receptor agonism (migraine) and renal/cardiovascular indications, yet the specific CAS 1283109-63-6 compound remains unclaimed [1]. This creates an opportunity for scaffold hopping—replacing an existing core with the 4-bromophenyl triazole scaffold—in kinase inhibitor or GPCR modulator programs. The methylaminomethyl side chain can be functionalized to recapitulate key interactions of known ligands while potentially introducing novel intellectual property. The compound's predicted moderate lipophilicity (XlogP ~1.9–2.5 ) and strong basicity of the secondary amine make it amenable to salt formation for in vivo studies if desired [2].

Application
Selection Property
Validation Focus
Antifungal CYP51 lead research
1,2,4-triazole core with N4-bromophenyl
CYP51 inhibition and MIC endpoint review
Cancer cell-model probe development
4-Bromophenyl triazole scaffold
Cytotoxicity and cell-viability endpoint review
CYP inhibition profiling probe
Free base amine handle for conjugation
CYP isoform selectivity and target engagement context
IP-safe scaffold hopping
Unclaimed substitution pattern
Freedom-to-operate and structural novelty verification
Quote Request

Request a Quote for ([4-(4-Bromophenyl)-4H-1,2,4-triazol-3-YL]methyl)(methyl)amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.